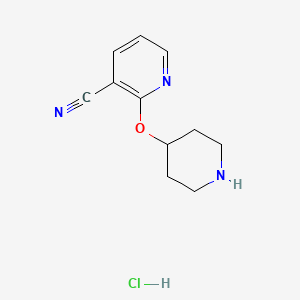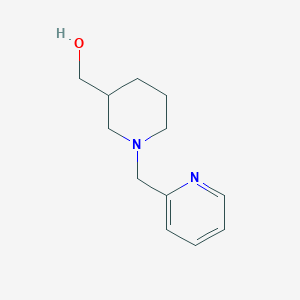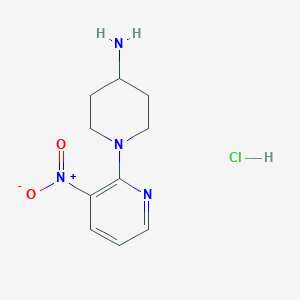
1-(3-Nitropyridin-2-yl)piperidin-4-amine hydrochloride
Overview
Description
“1-(3-Nitropyridin-2-yl)piperidin-4-amine hydrochloride” is a chemical compound with the molecular formula C10H15ClN4O2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom . This compound is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “1-(3-Nitropyridin-2-yl)piperidin-4-amine hydrochloride” includes a piperidine ring and a nitropyridinyl group . The piperidine ring is a common structural motif in many bioactive molecules .Chemical Reactions Analysis
While specific chemical reactions involving “1-(3-Nitropyridin-2-yl)piperidin-4-amine hydrochloride” are not detailed in the literature, piperidine derivatives are known to undergo a variety of chemical reactions. These include reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Drug Design and Synthesis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Pharmacological Applications
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Piperidine and pyridine complexes comprehend two of the most common heterocyclic fragments present in FDA approved drugs .
Inhibition of NLRP3 Activation
HS203873, a compound related to “1-(3-Nitropyridin-2-yl)piperidin-4-amine hydrochloride”, was able to bind to NLRP3 and its ability to inhibit NLRP3 activation and IL‐1β release in differentiated THP‐1 cells was confirmed .
Inhibitors of Heat Shock Protein 70 (HSP70)
Piperidine derivatives have been designed and synthesized as novel human heat shock protein 70 (HSP70) inhibitors . HSP70 is a family of heat shock proteins that play a crucial role in protein homeostasis by assisting in protein folding, preventing protein aggregation, and regulating the protein degradation pathway .
Chemical Modulation of NLRP3
A compound related to “1-(3-Nitropyridin-2-yl)piperidin-4-amine hydrochloride”, known as HS203873, was found to bind to NLRP3 and inhibit NLRP3 activation and IL‐1β release in differentiated THP‐1 cells . NLRP3 is a protein that forms a part of the inflammasome, a multiprotein complex that activates inflammatory responses .
Synthesis of Heterocyclic Compounds
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Biological Activity and Pharmacological Applications
Piperidines and their derivatives have been found to exhibit a wide range of biological activities . They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Future Directions
The future directions for research on “1-(3-Nitropyridin-2-yl)piperidin-4-amine hydrochloride” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and biological activities. Given the importance of piperidine derivatives in pharmaceuticals and natural products, continued research in this area is likely .
properties
IUPAC Name |
1-(3-nitropyridin-2-yl)piperidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2.ClH/c11-8-3-6-13(7-4-8)10-9(14(15)16)2-1-5-12-10;/h1-2,5,8H,3-4,6-7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXMMXCVRPPFFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=C(C=CC=N2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Nitropyridin-2-yl)piperidin-4-amine hydrochloride | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(Tetrahydrofuran-2-YL)-1,2,4-oxadiazol-3-YL]methanamine](/img/structure/B1418784.png)
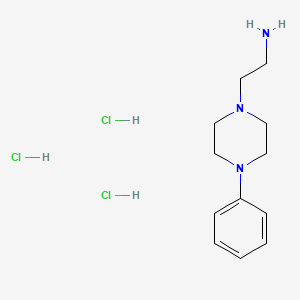


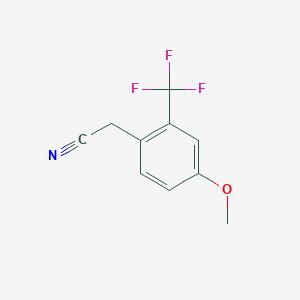
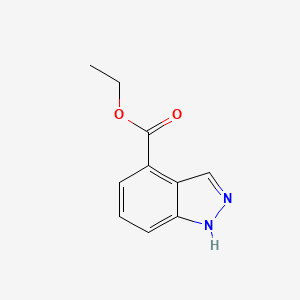
![tert-butyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate](/img/structure/B1418792.png)
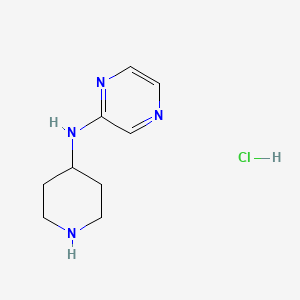
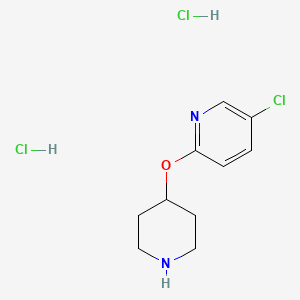
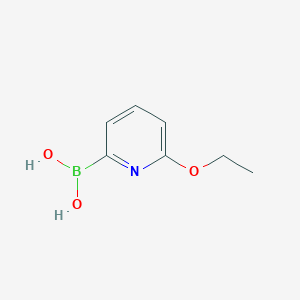
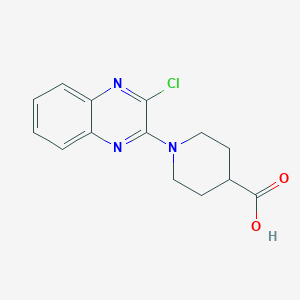
![N-(Piperidin-4-yl)-1-tosyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B1418804.png)
